ethyl (2R)-5-oxopyrrolidine-2-carboxylate

Catalog No.
S1483099
CAS No.
68766-96-1
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (2R)-5-oxopyrrolidine-2-carboxylate

CAS Number

68766-96-1

Product Name

ethyl (2R)-5-oxopyrrolidine-2-carboxylate

IUPAC Name

ethyl (2R)-5-oxopyrrolidine-2-carboxylate

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

QYJOOVQLTTVTJY-RXMQYKEDSA-N

SMILES

CCOC(=O)C1CCC(=O)N1

Synonyms

5-Oxo-D-proline Ethyl Ester; (R)-5-Oxopyrrolidine-2-carboxylic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)C1CCC(=O)N1

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)N1

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, also known as D-pyroglutamic acid ethyl ester, is a derivative of the naturally occurring amino acid, pyroglutamic acid.[1] It serves as a versatile chiral building block, or synthon, for the stereoselective synthesis of complex molecules.[2][3] Its rigid pyrrolidinone ring structure provides a defined stereochemical framework that is leveraged by synthetic chemists to construct specific enantiomers of pharmaceutical agents and other biologically active compounds, making it a crucial precursor where precise three-dimensional structure is required.[2][4]

Substituting this specific enantiomer with the racemic mixture (a 1:1 mix of R and S forms) or the L-enantiomer is infeasible for stereospecific synthesis, as it would result in an undesired or inactive final product, necessitating costly and often low-yielding chiral separation steps. Using the free pyroglutamic acid is also not a direct substitute, as it requires an additional, process-complicating esterification step prior to use in many reaction schemes.[5] Furthermore, while other esters like the methyl or benzyl variants exist, the ethyl ester often provides a distinct balance of reactivity, stability, and solubility properties compatible with specific downstream reaction conditions and solvent systems, making the choice of ester a critical, non-interchangeable process parameter.

Precursor Suitability: Serves as a Direct, Chiral Precursor Avoiding In-Situ Cyclization Side Reactions

In peptide synthesis, N-terminal glutamine (Gln) residues are known to spontaneously cyclize into pyroglutamic acid (pGlu), a common and often undesirable side reaction that complicates purification and reduces yield.[6] Procuring ethyl (2R)-5-oxopyrrolidine-2-carboxylate allows for its direct coupling to the peptide chain, bypassing the use of a glutamine precursor and completely avoiding the variable and process-dependent rate of this unwanted cyclization. While glutamic acid can also be a precursor, its cyclization is not spontaneous and requires specific enzymatic or harsh chemical conditions to proceed.[7]

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect coupling of the pyroglutamate moiety.
Comparator Or BaselineUse of N-terminal Glutamine (Gln) or Glutamic Acid (Glu) as precursors.
Quantified DifferenceEliminates the variable and often significant yield loss associated with spontaneous or forced cyclization side reactions from Gln or Glu precursors.
ConditionsSolid-phase or solution-phase peptide synthesis.

This provides a more controlled and higher-yielding synthetic route for introducing a terminal pyroglutamyl residue, improving process reliability and final product purity.

Processability Advantage: Ester Form Enables High-Yield N-Protection for Further Functionalization

For many advanced synthetic applications, protection of the lactam nitrogen is required. Using an ester form of pyroglutamic acid is critical for this step. In a representative procedure, the methyl ester of L-pyroglutamic acid was converted to Boc-L-Pyroglutamic acid methyl ester with a purity reaching 99.8%.[4] Starting with the free acid would necessitate an initial esterification step, adding time, cost, and potential yield loss to the overall process. The ethyl ester of the (2R) enantiomer follows the same reaction principle, offering a ready-to-protect substrate for syntheses requiring N-Boc functionalization before subsequent stereoselective alkylations.[8]

Evidence DimensionProduct Purity after N-Protection
Target Compound DataEnables direct N-protection with high purity (reported as 99.8% for the analogous methyl ester).
Comparator Or BaselineStarting with pyroglutamic acid, which requires a separate esterification step before N-protection.
Quantified DifferenceBypasses an entire synthetic step (esterification), saving reagents and process time while starting with a substrate suitable for high-purity protection.
ConditionsBoc-protection reaction using di-tert-butyl dicarbonate and DMAP catalyst.

Procuring the ethyl ester directly simplifies the synthetic workflow, reduces the number of process steps, and lowers the risk of yield loss compared to starting with the free acid.

Precursor for Conformationally Constrained Amino Acid Analogues

The defined stereochemistry of the pyrrolidinone ring makes this compound an ideal starting point for synthesizing bicyclic lactams and other conformationally restricted analogues of amino acids like lysine and ornithine.[2] The ethyl ester provides a convenient handle for subsequent chemical modifications while the core chiral structure directs the stereochemical outcome of the final product.

Chiral Scaffold for Peptidomimetics and Drug Discovery

In drug discovery, creating molecules that mimic the structure of peptides (peptidomimetics) is a common strategy. This compound serves as a rigid scaffold, allowing for the controlled, stereospecific addition of other functional groups.[9] Using the pre-formed ethyl ester simplifies the synthesis of complex derivatives by providing a stable, reactive site without needing to perform an esterification mid-process.

Synthesis of Biologically Active Natural Product Analogues

This compound is a key starting material for the asymmetric synthesis of various natural products and their analogues that possess the pyroglutamate core. Its utility has been demonstrated in the preparation of chiral heterobicyclic systems with potential anti-cancer activity.[10] The enantiopure nature of the ethyl ester is critical for ensuring the biological activity of the final target molecule.

XLogP3

-0.1

Dates

Last modified: 09-14-2023

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